Cas no 2418723-03-0 (2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole)
![2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole structure](https://www.kuujia.com/scimg/cas/2418723-03-0x500.png)
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
- 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole
- Z4244370945
- 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
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- Inchi: 1S/C15H17N3O2/c1-2-11(1)7-18-8-13(18)9-19-14-5-3-12(4-6-14)15-17-16-10-20-15/h3-6,10-11,13H,1-2,7-9H2
- InChI Key: CWRKMWRQQNKZTF-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C2=NN=CO2)=CC=1)CC1CN1CC1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 329
- XLogP3: 2
- Topological Polar Surface Area: 51.2
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7558225-1.0g |
2-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole |
2418723-03-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole Related Literature
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole
Research Brief on 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole (CAS: 2418723-03-0)
Recent studies have highlighted the growing interest in the compound 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole (CAS: 2418723-03-0) due to its potential applications in medicinal chemistry and drug discovery. This heterocyclic compound, featuring a unique combination of oxadiazole and aziridine moieties, has demonstrated promising biological activities, particularly in the context of enzyme inhibition and anticancer research. The following brief synthesizes the latest findings and developments related to this compound.
The structural complexity of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole offers multiple sites for chemical modification, making it a versatile scaffold for drug design. Recent publications have explored its synthesis and characterization, with a focus on optimizing yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its molecular structure and stability under various conditions.
In vitro studies have revealed that this compound exhibits significant inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its ability to selectively target PI3K/AKT/mTOR signaling pathways, which are critical in tumor growth and survival. The compound's IC50 values were found to be in the low micromolar range, suggesting its potential as a lead candidate for further development.
Further investigations into the mechanism of action have uncovered that 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole induces apoptosis in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation. These findings were corroborated by flow cytometry and Western blot analyses, which showed marked increases in caspase-3 and PARP cleavage upon treatment with the compound.
Despite these promising results, challenges remain in terms of pharmacokinetics and bioavailability. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound has moderate solubility and may require formulation optimization to enhance its therapeutic efficacy. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3,4-oxadiazole represents a compelling area of research in the field of medicinal chemistry. Its unique structural features and biological activities warrant further investigation, particularly in the context of targeted cancer therapies. Future studies should focus on improving its drug-like properties and evaluating its efficacy in preclinical models.
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